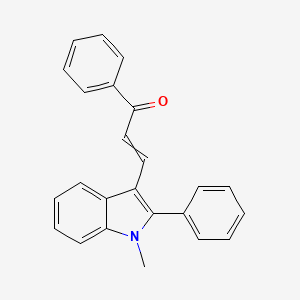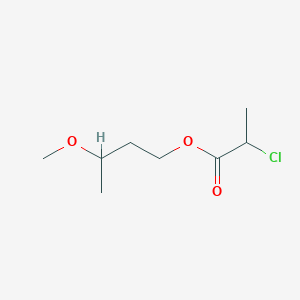
Butane-1,4-diyl dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl dihexanoate is an organic compound that belongs to the class of esters It is formed by the esterification of butane-1,4-diol with hexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl dihexanoate typically involves the esterification reaction between butane-1,4-diol and hexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, which are essential for maintaining the reaction conditions required for esterification. The use of continuous flow reactors also enables better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl dihexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butane-1,4-diol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butane-1,4-diol and hexanoic acid.
Transesterification: A different ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of butane-1,4-diyl dihexanoate involves its interaction with specific molecular targets and pathways. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing butane-1,4-diol and hexanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Butane-1,4-diyl dihexanoate can be compared with other similar compounds, such as:
Butane-1,4-diyl diacetate: Similar ester with acetic acid instead of hexanoic acid.
Hexane-1,6-diyl dihexanoate: Similar ester with hexane-1,6-diol instead of butane-1,4-diol.
Uniqueness
This compound is unique due to its specific esterification of butane-1,4-diol with hexanoic acid, which imparts distinct chemical and physical properties compared to other esters.
Eigenschaften
CAS-Nummer |
1572-77-6 |
|---|---|
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
4-hexanoyloxybutyl hexanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-11-15(17)19-13-9-10-14-20-16(18)12-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
QHBWOETXANVQER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCCCOC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
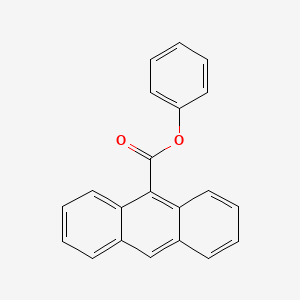

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
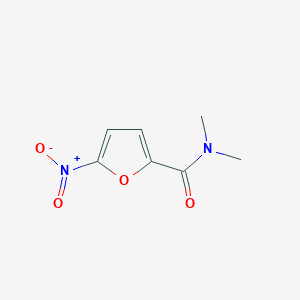
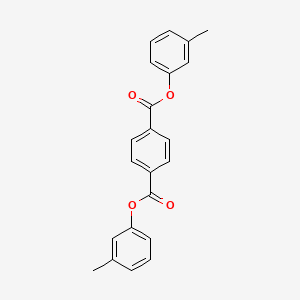
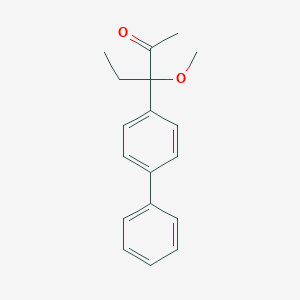
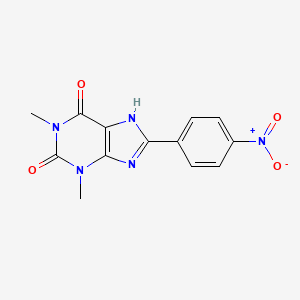
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
